molecular formula C15H7ClF3N3 B1435422 4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 1980053-72-2

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No. B1435422
M. Wt: 321.68 g/mol
InChI Key: YULPZTNFIXXPOC-UHFFFAOYSA-N
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Description

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile, also known as 4-CF3-ImPy, is a synthetic organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in various experiments to investigate the effects of its structure and properties on various biochemical and physiological systems. 4-CF3-ImPy has been used in a variety of biological experiments, including in vitro and in vivo models. It has also been used in the development of new drugs and pharmaceuticals.

Scientific Research Applications

Glucagon-Like Peptide 1 Receptor Agonists

A novel core skeleton of 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate derivatives has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This discovery was made through the screening of 10,000 heterocyclic small molecules, demonstrating the compound's effect in increasing GLP-1 secretion and thereby increasing glucose responsiveness. These findings suggest the compound's utility in developing anti-diabetic treatment agents (Gong, Cheon, Lee, & Kang, 2011).

Fluorescent Probes for Mercury Ion Detection

The compound has also been explored for its potential in environmental monitoring and bioimaging. A study reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating their efficiency as fluorescent probes for mercury ions in both acetonitrile and buffered aqueous solutions. This application is critical for environmental monitoring and the detection of mercury contamination (Shao, Pang, Yan, Shi, & Cheng, 2011).

Synthesis and Pharmacological Applications

Several studies have focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives, highlighting their importance in developing new pharmaceuticals and bioactive molecules. For instance, the synthesis of substituted [123I]imidazo[1,2-α]pyridines as potential probes for studying peripheral benzodiazepine receptors using SPECT imaging showcases the compound's utility in neuroscience and pharmacology (Katsifis, Mattner, Dikić, & Papazian, 2000).

Material Science and Organic Synthesis

The compound's derivatives have been utilized in material science, particularly in developing luminescent materials. A study involving tandem [8 + 2] cycloaddition--[2 + 6 + 2] dehydrogenation reactions highlighted the formation of compounds with interesting photophysical properties, indicating their potential use in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Aginagalde, Vara, Arrieta, Zangi, Cebolla, Delgado-Camón, & Cossío, 2010).

properties

IUPAC Name

4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClF3N3/c16-12-5-11(15(17,18)19)7-22-8-13(21-14(12)22)10-3-1-9(6-20)2-4-10/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULPZTNFIXXPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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